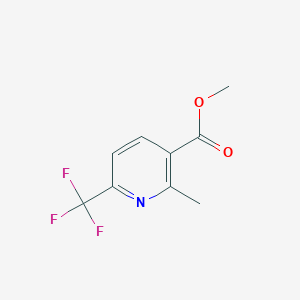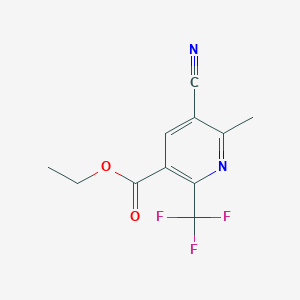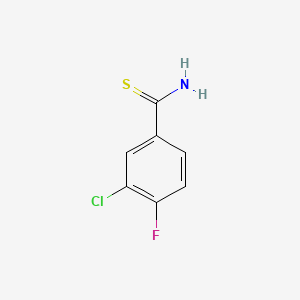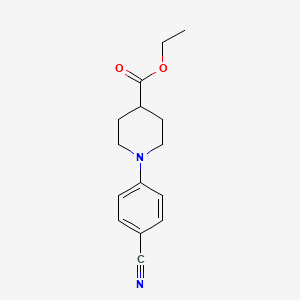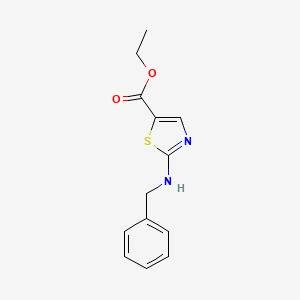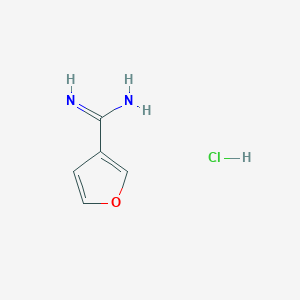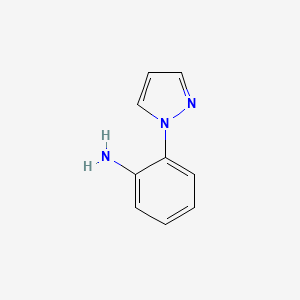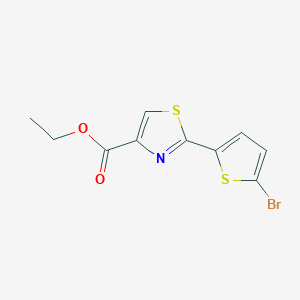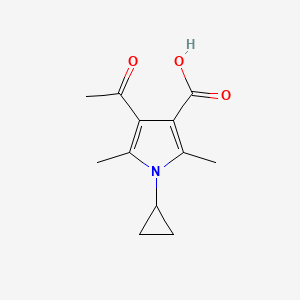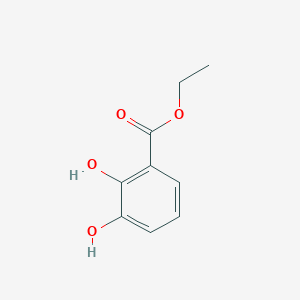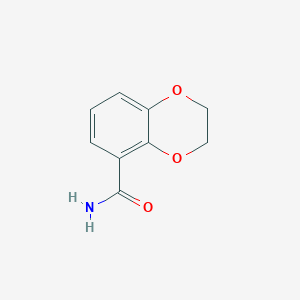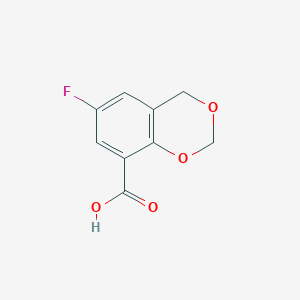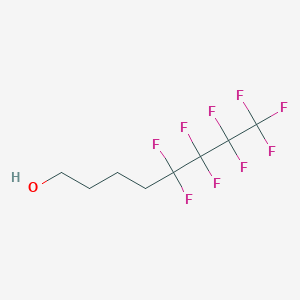
5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol
Descripción general
Descripción
5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol is a fluorinated alcohol with the molecular formula C8H9F9O and a molecular weight of 292.14 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol typically involves the fluorination of octanol derivatives. One common method includes the reaction of octanol with fluorinating agents under controlled conditions to achieve the desired level of fluorination .
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions are carefully monitored to ensure the safety and efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to yield partially fluorinated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as thionyl chloride or acetic anhydride are employed for substitution reactions.
Major Products:
Oxidation: Fluorinated ketones or carboxylic acids.
Reduction: Partially fluorinated alcohols.
Substitution: Fluorinated esters or halides.
Aplicaciones Científicas De Investigación
5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: Used in studies involving fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its unique properties.
Industry: Applied in the production of specialty coatings, surfactants, and lubricants
Mecanismo De Acción
The mechanism by which 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol exerts its effects is primarily through its interaction with various molecular targets. The high fluorine content enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can alter the physical properties of membranes and affect protein function, making it useful in various applications .
Comparación Con Compuestos Similares
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-1-ol
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluoro-1-decanol
- 1H,1H,2H,2H-Perfluorooctan-1-ol
Uniqueness: 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties compared to other fluorinated alcohols. Its balance of hydrophobic and hydrophilic characteristics makes it particularly valuable in applications requiring precise control over surface properties .
Propiedades
IUPAC Name |
5,5,6,6,7,7,8,8,8-nonafluorooctan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F9O/c9-5(10,3-1-2-4-18)6(11,12)7(13,14)8(15,16)17/h18H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROXCSGRCWYTIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377821 | |
| Record name | 4:4 Fluorotelomer alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3792-02-7 | |
| Record name | 4:4 Fluorotelomer alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5,6,6,7,7,8,8,8-Nonafluorooctan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
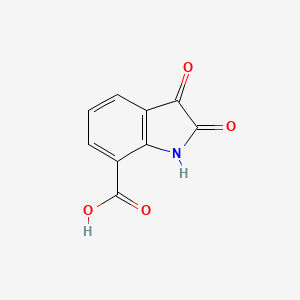
![1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane](/img/structure/B1303474.png)
